An In-depth Technical Guide to 4,6-Dibromo-2-phenylquinoline (CAS 860198-56-7)
An In-depth Technical Guide to 4,6-Dibromo-2-phenylquinoline (CAS 860198-56-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4,6-Dibromo-2-phenylquinoline (CAS 860198-56-7) is not extensively available in public literature. This guide is a scientifically informed projection based on established chemical principles and data from analogous compounds. All protocols and data should be considered theoretical and require experimental validation.
Introduction: The Significance of the 2-Phenylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a phenyl group at the 2-position significantly influences the molecule's steric and electronic properties, often enhancing its biological activity. 2-Phenylquinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antiviral, anticancer, and antimalarial properties.[1] The addition of bromine atoms to the quinoline core, as in 4,6-Dibromo-2-phenylquinoline, further modulates its physicochemical characteristics and provides reactive handles for the synthesis of more complex molecules, making it a valuable intermediate in drug discovery and materials science.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this intriguing molecule.
Physicochemical and Spectroscopic Profile
Below is a table summarizing the predicted physicochemical properties of 4,6-Dibromo-2-phenylquinoline.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₉Br₂N |
| Molecular Weight | 363.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate; Insoluble in water |
| Melting Point | Not available (expected to be elevated due to high molecular weight and planarity) |
| Boiling Point | Not available |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of 2-phenylquinoline and related brominated quinoline derivatives.[4][5][6]
¹H NMR (400 MHz, CDCl₃):
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δ 8.2-8.4 ppm (d, 1H): H5 proton, doublet.
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δ 8.0-8.2 ppm (m, 2H): Ortho-protons of the 2-phenyl group.
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δ 7.8-8.0 ppm (d, 1H): H8 proton, doublet.
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δ 7.6-7.8 ppm (s, 1H): H3 proton, singlet.
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δ 7.4-7.6 ppm (m, 3H): Meta- and para-protons of the 2-phenyl group.
-
δ 7.3-7.4 ppm (d, 1H): H7 proton, doublet.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158 ppm: C2 (carbon attached to the phenyl group).
-
δ ~148 ppm: C8a.
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δ ~139 ppm: Quaternary carbon of the phenyl group attached to the quinoline.
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δ ~136 ppm: C4.
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δ ~130-132 ppm: C5, C7, C8.
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δ ~128-130 ppm: CH carbons of the phenyl group.
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δ ~127 ppm: C4a.
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δ ~122 ppm: C3.
-
δ ~120 ppm: C6 (carbon attached to bromine).
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1550, 1480 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
-
~600-700 cm⁻¹: C-Br stretching.
Mass Spectrometry (EI):
-
m/z 363/365/367 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms.
-
m/z 284/286: Loss of one bromine atom.
-
m/z 205: Loss of two bromine atoms (2-phenylquinoline fragment).
-
m/z 127: Quinoline fragment.
-
m/z 77: Phenyl fragment.
Synthesis of 4,6-Dibromo-2-phenylquinoline: A Proposed Pathway
A plausible synthetic route to 4,6-Dibromo-2-phenylquinoline involves a two-step process: the initial construction of the 2-phenylquinoline core via the Friedländer synthesis, followed by a regioselective bromination.[7][8][9]
Step 1: Friedländer Synthesis of 2-Phenylquinoline
The Friedländer synthesis is a classic and efficient method for constructing the quinoline scaffold.[7] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8] In this case, 2-aminobenzaldehyde reacts with acetophenone in the presence of a base catalyst.
Caption: Proposed Friedländer synthesis of the 2-phenylquinoline core.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude product.
-
Purification: Recrystallize the crude 2-phenylquinoline from ethanol to obtain the pure product.
Step 2: Bromination of 2-Phenylquinoline
The subsequent step is the dibromination of the 2-phenylquinoline core. The directing effects of the phenyl group and the quinoline nitrogen will influence the regioselectivity of the bromination. Based on related studies, a direct bromination using a suitable brominating agent is proposed.[9]
Caption: Proposed bromination of 2-phenylquinoline.
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve the synthesized 2-phenylquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution while stirring. Alternatively, a solution of bromine (2.2 eq) in acetic acid can be added dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,6-Dibromo-2-phenylquinoline.
Reactivity and Potential Applications in Drug Development
The 4,6-dibromo-2-phenylquinoline scaffold is a versatile platform for the development of novel therapeutic agents. The bromine atoms at positions 4 and 6 are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This enables the creation of a library of derivatives for structure-activity relationship (SAR) studies.
The 2-phenylquinoline core itself has been identified as a promising scaffold for targeting various biological pathways. For instance, certain 2-phenylquinoline derivatives have shown potent antiviral activity against coronaviruses, including SARS-CoV-2, by potentially inhibiting viral helicase.[1] The general class of quinoline compounds has also been extensively investigated for its anticancer properties, with some derivatives acting as topoisomerase inhibitors or inducing apoptosis in cancer cells.[2]
Caption: Workflow for drug discovery using the 4,6-dibromo-2-phenylquinoline scaffold.
Conclusion
While direct experimental data on 4,6-Dibromo-2-phenylquinoline is sparse, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry and materials science. The proposed synthetic route, based on well-established reactions, offers a viable path to its production. The predicted spectroscopic data provides a benchmark for its characterization. The reactivity of the dibrominated scaffold opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. Further experimental validation of the synthesis, characterization, and biological activity of this compound is warranted to fully explore its potential.
References
-
ResearchGate. Synthesis of 2‐phenylquinoline via multicomponent reactions with or without the addition of MgSO4. Available from: [Link]
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Lenza, M. P., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 579-586. Available from: [Link]
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Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. Available from: [Link]
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ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. (2025-08-06). Available from: [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202301777. Available from: [Link]
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PubChem. 2-Phenylquinoline. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 2-Phenylquinoline: A Versatile Heterocyclic Compound for Organic Synthesis. Available from: [Link]
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